molecular formula C27H29BrN2O B5042636 4-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol

4-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol

Cat. No.: B5042636
M. Wt: 477.4 g/mol
InChI Key: QXBVKKYKCDOBFB-UHFFFAOYSA-N
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Description

The compound you’re asking about contains several functional groups. The benzimidazole group is a type of heterocycle that consists of fused benzene and imidazole rings. This group is often found in various pharmaceuticals due to its wide range of biological activities . The compound also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached. Bromophenyl groups are often used in organic synthesis due to their reactivity .


Molecular Structure Analysis

The benzimidazole group is a planar, aromatic system, which contributes to the stability of the molecule. The bromine atom in the bromophenyl group is capable of forming halogen bonds, which could influence the compound’s interactions with other molecules .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The bromine atom in the bromophenyl group makes it more reactive towards nucleophilic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Benzimidazoles are typically solid at room temperature and are soluble in common organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzimidazoles are known to have a wide range of biological activities, including antibacterial, antiviral, and antitumor activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As a general rule, compounds containing bromine atoms should be handled with care, as they can be harmful if ingested or if they come into contact with the skin .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Given the wide range of activities associated with benzimidazoles, it could potentially be explored for use in pharmaceuticals or other medical applications .

Properties

IUPAC Name

4-[2-(3-bromophenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29BrN2O/c1-26(2,3)20-15-19(16-21(24(20)31)27(4,5)6)30-23-13-8-7-12-22(23)29-25(30)17-10-9-11-18(28)14-17/h7-16,31H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBVKKYKCDOBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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